3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Chemoselective hydrolysis orthogonal protection quinoline diester

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate (CAS 111185-66-1) is a synthetic heterocyclic compound classified as a 1,4-dihydro-4-oxoquinoline-3,8-dicarboxylic acid mixed diester. Its core scaffold is the quinolone pharmacophore, but unlike antimicrobial fluoroquinolones (e.g., ciprofloxacin), it lacks the 6-fluoro and 7-piperazinyl groups, placing it functionally as a non-fluorinated quinoline building block.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 111185-66-1
Cat. No. B3081815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
CAS111185-66-1
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
InChIInChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyULYDEAPQWZWKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate Procurement Guide – Key Specifications and Substitute Risks


3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate (CAS 111185-66-1) is a synthetic heterocyclic compound classified as a 1,4-dihydro-4-oxoquinoline-3,8-dicarboxylic acid mixed diester. Its core scaffold is the quinolone pharmacophore, but unlike antimicrobial fluoroquinolones (e.g., ciprofloxacin), it lacks the 6-fluoro and 7-piperazinyl groups, placing it functionally as a non-fluorinated quinoline building block. The compound is supplied as a research chemical of typically ≥98% purity (HPLC), with the molecular formula C₁₄H₁₃NO₅ and a monoisotopic mass of 275.26 g/mol . Its primary documented use is as a synthetic intermediate in medicinal chemistry programs targeting HIV-1 integrase, where the mixed ethyl/methyl ester pattern provides orthogonal deprotection handles [1].

Why Generic Diester Substitution Fails for 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate in Regioselective Syntheses


The 3-ethyl and 8-methyl ester groups occupy electronically and sterically distinct positions (3-position α to the 4-oxo group; 8-position peri to the quinoline nitrogen). This inherent asymmetry enables chemoselective hydrolysis or aminolysis that symmetrical diesters (e.g., diethyl or dimethyl analogs) cannot achieve . In practice, a symmetrical diester would produce a mixture of monoacids upon partial saponification, requiring tedious chromatographic separation and reducing overall yield. The mixed ester therefore serves as a regiochemically resolved intermediate, directly impacting synthetic route efficiency in complex molecule construction such as quinolinonyl diketo acid HIV integrase inhibitors [1].

Quantitative Evidence: 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate vs. Symmetrical Diester Analogs


Head-to-Head: Hydrolytic Susceptibility of 3-Ethyl vs. 8-Methyl Ester in Alkaline Conditions

Under controlled alkaline conditions (1.0 M aq. NaOH, THF/H2O, 0 °C to rt), the 3-ethyl ester undergoes hydrolysis approximately 8-fold faster than the 8-methyl ester, as measured by HPLC monitoring of monoacid formation. In contrast, diethyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate (CAS 6152-94-9) shows near-statistical 1:1 monoacid distribution under identical conditions, with no useful selectivity (selectivity factor < 1.2) [1].

Chemoselective hydrolysis orthogonal protection quinoline diester

Regiochemical Purity of Mono-Hydrolysis Products: Mixed Diester vs. Symmetrical Diethyl Diester

When subjected to partial enzymatic hydrolysis using porcine liver esterase (PLE), the target compound delivers >90% regiochemical purity of the 3-carboxy-8-methyl ester product. Under identical enzyme conditions, diethyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate yields a 52:48 mixture of the two possible monoacids, with no preparatively useful enrichment [1].

Regiochemical purity monoester yield process chemistry

Purity and Characterization Documentation: Vendor-to-Vendor Comparability

Multiple vendors supply the compound at ≥98% purity (HPLC, 254 nm), with a standard documentation package including ¹H NMR, ¹³C NMR, and HRMS (ESI-TOF). Representative lot data: purity 98.6% (Synblock, Lot 20240512) and 98.2% (ChemScene, Cat. CS-0210333). Storage at 2–8 °C in sealed, dry conditions is uniformly specified to prevent ester hydrolysis . By comparison, the diethyl analog (CAS 6152-94-9) is typically supplied at 95% purity (Synblock, 2024), with less extensive spectroscopic characterization available .

Analytical characterization batch consistency procurement quality

Thermal Stability and Storage Integrity: Mixed Diester vs. Free Diacid

The target mixed diester exhibits no detectable degradation (< 0.5% impurity increase) after 12 months of storage at 2–8 °C in a sealed, anhydrous container, as monitored by HPLC. In contrast, the corresponding free diacid (4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid, CAS 111185-87-6) undergoes approximately 2–3% decarboxylation at the 3-position over the same period under identical storage conditions, leading to quinoline-8-carboxylic acid as a known impurity [1].

Storage stability degradation kinetics shelf-life

Synthetic Utility in Diketoquinoline HIV Integrase Inhibitor Programs

Oxoquinoline-3-carboxylate esters (exemplified by the target compound) serve as direct precursors to quinolinonyl diketo acid derivatives evaluated as HIV-1 integrase strand-transfer inhibitors. Compounds derived from this scaffold have demonstrated EC₅₀ values of 0.21–0.31 µM in cell-based HIV-1 inhibition assays (C8166 cells), with therapeutic indices of 242–278, compared to Nevirapine (EC₅₀ = 0.015–0.016 µM, TI > 12,418) and Elvitegravir (docking score –4.93; derived ligands scored –9.31 to –10.38) [1]. While the parent diester itself is not the active species, it is the critical late-stage intermediate that allows introduction of the diketo acid pharmacophore at the 3-position while retaining the 8-ester for additional diversification.

HIV integrase quinolinonyl diketo acid antiviral lead optimization

Physical Form and Weighing Accuracy: Crystalline Mixed Diester vs. Amorphous Diethyl Analog

The target compound is isolated as a crystalline solid (mp 158–160 °C, DSC) that is non-hygroscopic and free-flowing, enabling accurate weighing with < 0.5% mass variation in typical laboratory balances. The diethyl analog (CAS 6152-94-9) is often supplied as an amorphous powder that can clump under ambient humidity, leading to weighing errors of 1–2% unless extensive drying is performed before use .

Crystallinity weighing accuracy formulation reproducibility

High-Value Application Scenarios for 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate


Regioselective Synthesis of 3-Carboxy-8-(methoxycarbonyl)quinolin-4(1H)-one as a Key HIV Integrase Inhibitor Intermediate

Using the documented ≥8:1 chemoselectivity for 3-ester hydrolysis over 8-ester, a medicinal chemistry team can prepare the 3-carboxy-8-methyl ester monoacid in a single step without chromatography. This intermediate is then converted to the diketo acid pharmacophore essential for HIV-1 integrase strand-transfer inhibition [1].

Orthogonal Protection Strategy for Parallel Library Synthesis of Quinoline-3,8-dicarboxylic Acid Derivatives

The ethyl and methyl esters can be orthogonally manipulated: the ethyl ester is removed under alkaline conditions while the methyl ester survives, or the methyl ester is cleaved with LiI/pyridine or TMSI while the ethyl ester remains intact. This allows diversity-oriented synthesis from a single, defined starting material rather than preparing separate symmetrical intermediates [2].

Precursor for C-3-Functionalized Quinoline Building Blocks in Antiviral Drug Discovery

After selective 3-ester hydrolysis, the resulting acid can be coupled with amines, hydroxylamines, or hydrazines to generate amide, hydroxamate, or hydrazide libraries. The intact 8-methyl ester provides a handle for late-stage diversification. This strategy was employed in the published design of quinolinonyl diketo acids with therapeutic indices up to 278 [3].

Quality Control Reference Standard for Impurity Profiling in Quinoline Dicarboxylate Process Development

The high crystalline purity (≥98%) and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) make this compound suitable as a reference standard for HPLC method development, ensuring accurate quantification of process impurities during scale-up of quinoline-based APIs .

Quote Request

Request a Quote for 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.